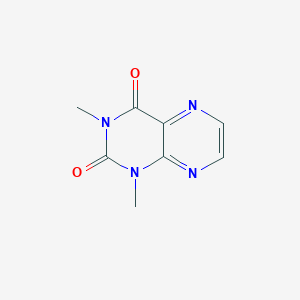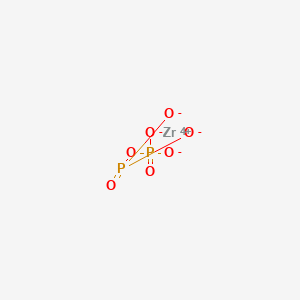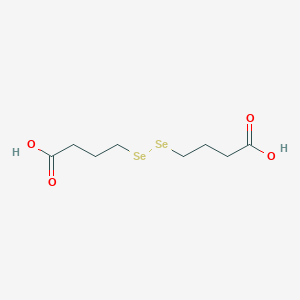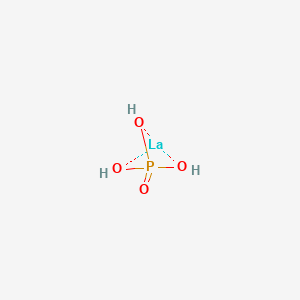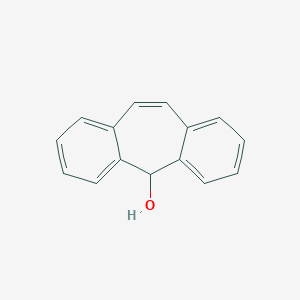
Dibenzosuberenol
Vue d'ensemble
Description
Dibenzosuberenol is a chemical compound studied in various synthetic methodologies and applications. It serves as a key intermediate in synthesizing active pharmaceutical ingredients for treating diseases related to the central nervous system (Nori et al., 2023).
Synthesis Analysis
- High Yielding Synthesis : A seven-step synthesis process has been developed using [14C]-DMF, offering advantages over traditional methods (Kendall, 1999).
- Palladium-Catalyzed Synthesis : A method using palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling has been developed for preparing dibenzosuberones, confirmed by X-ray crystallography (Chao et al., 2020).
- Sustainable Synthesis : A greener approach has been proposed for the synthesis of Dibenzosuberone (DBS), limiting waste production (Nori et al., 2023).
Molecular Structure Analysis
- X-Ray Crystallography : The structure of dibenzosuberones and their derivatives has been confirmed through X-ray crystallography in various studies, demonstrating the compound's complex molecular architecture (Chao et al., 2020).
Chemical Reactions and Properties
- Photoketonization : Dibenzosuberenol undergoes photoketonization to dibenzosuberone in aqueous solution, believed to involve initial ionization of the C–H proton (Wan et al., 1990).
Physical Properties Analysis
- Fluorophore Synthesis and Properties : Dibenzosuberenylidene-ended fluorophores have been synthesized, exhibiting aggregation-induced emission behavior and potential for optoelectronic applications (Wang et al., 2005).
Chemical Properties Analysis
- Catalytic Properties : Dibenzosuberenol-derived compounds have been used as catalysts in various chemical reactions, demonstrating their versatility in synthetic chemistry applications (Johnston et al., 1989).
Applications De Recherche Scientifique
Application in Organic Chemistry
Dibenzosuberenol is a compound with a unique structure that has been the subject of many studies in organic chemistry . It is a dibenzosuberane framework incorporating a cycloheptane ring .
Method of Application
The synthesis of Dibenzosuberenol and its analogues has been approached by chemists through various methods . The preparation of these compounds often involves multi-step synthetic procedures and functionalization of the central “seven-membered” carbonyl group present .
Results or Outcomes
The synthesis of Dibenzosuberenol and its analogues has led to a wide array of compounds with diverse properties . These compounds continue to be of interest to synthetic and medicinal chemists .
Application in Pharmaceuticals
Dibenzosuberenol has been used in the development of antidepressants .
Method of Application
Dibenzosuberenol is used as a base structure in the synthesis of tricyclic antidepressants (TCAs) . Examples of this class include amitriptyline and imipramine .
Results or Outcomes
The development of these antidepressants has had a significant impact on the treatment of depressive disorders . The wide array of applications of these compounds in the pharmaceutical industry demonstrates the importance of Dibenzosuberenol in medicinal chemistry .
Application in Light Emitting Diodes
Dibenzosuberenol and its derivatives have found applications in the field of optoelectronics, specifically in light emitting diodes (LEDs) .
Method of Application
The unique structure and properties of Dibenzosuberenol make it suitable for use in the fabrication of LEDs . The compound can be incorporated into the active layer of the LED, contributing to its light-emitting properties .
Results or Outcomes
The use of Dibenzosuberenol in LEDs has led to the development of devices with improved performance and efficiency .
Application in Paint Industry
Dibenzosuberenol is also used in the paint industry .
Method of Application
In the paint industry, Dibenzosuberenol is used as a component in certain types of paint due to its unique chemical properties .
Results or Outcomes
The inclusion of Dibenzosuberenol in paint formulations can enhance the paint’s properties, such as its durability and resistance to environmental factors .
Application in Nanotechnology
Dibenzosuberenol and its derivatives have potential applications in the field of nanotechnology .
Method of Application
The unique properties of Dibenzosuberenol make it suitable for use in the fabrication of silica-based nanoparticles . These nanoparticles can be used in various sectors including transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
Results or Outcomes
The use of Dibenzosuberenol in the fabrication of silica-based nanoparticles has led to the development of nanotechnology-enabled products with improved performance and efficiency .
Application in Antimicrobial Research
Dibenzosuberenol has been used in antimicrobial research .
Method of Application
Dibenzosuberenol is used as a base structure in the synthesis of antimicrobial agents . These agents are used to fight against various types of microbial infections .
Results or Outcomes
The development of these antimicrobial agents has had a significant impact on the treatment of various microbial infections .
Safety And Hazards
When handling Dibenzosuberenol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIISEYIFDTFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145894 | |
| Record name | Dibenzosuberenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzosuberenol | |
CAS RN |
10354-00-4 | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10354-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzosuberenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10354-00-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzosuberenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,f]cyclohepten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZOSUBERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9T01JBH4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

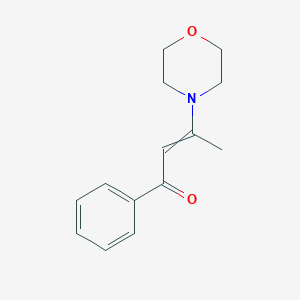
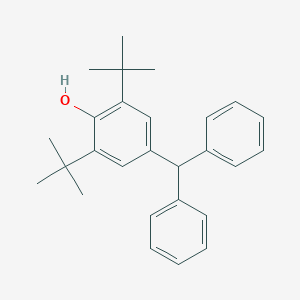
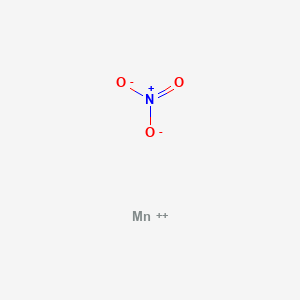
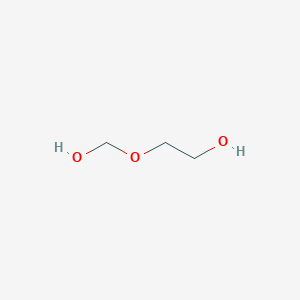

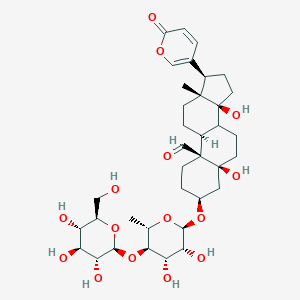
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
